molecular formula C19H20ClN5O3 B2581229 5-amino-1-(3-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-42-1

5-amino-1-(3-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2581229
CAS RN: 899981-42-1
M. Wt: 401.85
InChI Key: VUEXRNWAYCBLLI-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN5O3 and its molecular weight is 401.85. The purity is usually 95%.
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Scientific Research Applications

Solid-Phase Synthesis of Peptide Amides

A study by Albericio and Bárány (2009) introduced a polymer-supported benzylamide linkage for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This innovative approach facilitates the synthesis of peptide amides, offering a promising tool for peptide-based drug discovery and development (Albericio & Bárány, 2009).

Antimicrobial Activities of Triazole Derivatives

Research conducted by Bektaş et al. (2007) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed that certain compounds exhibited significant antimicrobial properties. This study indicates the potential use of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Development of Triazole-Based Scaffolds

Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates. These compounds serve as building blocks for peptidomimetics and biologically active compounds, demonstrating the triazole scaffold's versatility in drug design (Ferrini et al., 2015).

Synthesis of N-(ferrocenylmethyl amino acid) Derivatives

A study by Butler et al. (2013) on the synthesis, structural characterization, and biological evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents highlighted the role of triazole derivatives in cancer research. Some compounds showed cytotoxic effects against the MCF-7 breast cancer cell line, underscoring their potential as anticancer agents (Butler et al., 2013).

Conformational Analysis and DFT Investigations

Kumar et al. (2021) conducted conformational analysis and DFT investigations of two triazole derivatives, focusing on their spectroscopy, AIM, and molecular docking. This research contributes to understanding triazole derivatives' structural and electronic properties, paving the way for their application in designing new drugs (Kumar et al., 2021).

properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-[(3,4-dimethoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-27-15-7-6-12(9-16(15)28-2)10-22-19(26)17-18(21)25(24-23-17)11-13-4-3-5-14(20)8-13/h3-9H,10-11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEXRNWAYCBLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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